Physicochemical Differentiation: Enhanced Lipophilicity and Altered Boiling Point vs. Simple Acetamides
The presence of the but-3-enyl substituent on N-(but-3-en-1-yl)-N-phenylacetamide leads to significant changes in key physicochemical properties compared to simpler N-phenylacetamide (acetanilide) and N-ethylacetamide. The target compound exhibits a higher predicted octanol/water partition coefficient (LogP) of 2.4, indicating substantially increased lipophilicity versus acetanilide (LogP 1.16) and N-ethylacetamide (LogP 0.53) [1][2][3]. This shift impacts solubility profiles and membrane permeability potential. Additionally, its predicted boiling point (280.7 ± 19.0 °C) is significantly higher than that of N-ethylacetamide (205-208 °C), a property relevant to purification and handling protocols [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | N-Phenylacetamide (acetanilide): 1.16; N-Ethylacetamide: 0.53 |
| Quantified Difference | LogP is ~1.24 units higher than acetanilide and ~1.87 units higher than N-ethylacetamide. |
| Conditions | Predicted/calculated values from chemical databases |
Why This Matters
This data confirms a measurable difference in physical properties, which is critical for selecting the correct building block for applications where lipophilicity and boiling point influence reaction conditions, workup, or subsequent biological assays.
- [1] Molaid. (n.d.). N-3-丁烯-1-基-N-苯基-乙酰胺 | 135579-12-3 (Calculated Properties). Retrieved April 20, 2026, from https://www.molaid.com/MS_108995 View Source
- [2] The Good Scents Company. (n.d.). Acetanilide Information (logP). Retrieved April 20, 2026, from http://www.thegoodscentscompany.com/data/rw1001341.html View Source
- [3] ChemWhat. (n.d.). N-Ethylacetamide CAS#: 625-50-3. Retrieved April 20, 2026, from https://www.chemwhat.com/n-ethylacetamide-cas-625-50-3/ View Source
